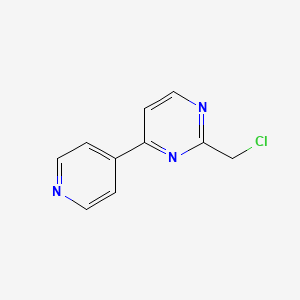

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

CAS No.: 944906-18-7

Cat. No.: VC2717122

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944906-18-7 |

|---|---|

| Molecular Formula | C10H8ClN3 |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-pyridin-4-ylpyrimidine |

| Standard InChI | InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2 |

| Standard InChI Key | CJDJYXFQTPGZRK-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NC(=NC=C2)CCl |

| Canonical SMILES | C1=CN=CC=C1C2=NC(=NC=C2)CCl |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS: 944906-18-7) is characterized by its heterocyclic structure containing two nitrogen-containing rings. The compound features a pyrimidine core with a chloromethyl group at the 2-position and a pyridin-4-yl substituent at the 4-position. This arrangement creates a molecule with multiple sites for potential chemical interactions and modifications.

Physical and Chemical Properties

The compound exists as a solid at room temperature with physical properties typical of heterocyclic compounds containing halogens. Its molecular structure contains three nitrogen atoms—two in the pyrimidine ring and one in the pyridine substituent—contributing to its basic character and hydrogen-bonding capabilities.

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

| Property | Value |

|---|---|

| CAS Number | 944906-18-7 |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| Appearance | Solid |

| Solubility | Soluble in polar organic solvents |

| Structural Features | Pyrimidine ring, pyridine ring, chloromethyl group |

Synthesis and Preparation Methods

Synthetic Routes

| Parameter | Typical Conditions |

|---|---|

| Starting Material | 4-(pyridin-4-yl)pyrimidine |

| Chloromethylating Agent | Chloromethyl methyl ether (MOMCl) |

| Base | Triethylamine |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction Time | 4-24 hours |

Chemical Reactivity

Nucleophilic Substitution Reactions

The chloromethyl group in 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine serves as an excellent substrate for nucleophilic substitution reactions. This reactivity is similar to what is observed in related compounds like 2-(chloromethyl)-pyridothienopyrimidin-4(3H)-ones, which undergo reactions with various nucleophiles including amines . The reactive chloromethyl moiety enables the compound to function as a building block for more complex molecules.

Comparative Reactivity with Similar Compounds

Although structurally different, insights can be gained by examining reactions of related compounds. For instance, 2-(Chloromethyl)-4,5-disubstituted pyridine hydrochloride undergoes condensation with 2-mercapto-6-methylpyrimidin-4-ol to form 2-[(4,5-disubstituted pyridin-2-yl)methylthio]-6-methoxypyrimidin-4-ol under various conditions, including conventional heating, potassium carbonate in PEG-600, and microwave irradiation . These reaction patterns suggest that the chloromethyl group in our target compound would exhibit similar reactivity toward nucleophiles.

Table 3: Nucleophilic Substitution Reactions of Chloromethyl-Containing Heterocycles

| Nucleophile | Reaction Conditions | Expected Product Type |

|---|---|---|

| Amines (e.g., morpholine) | Polar aprotic solvent, 50-80°C | 2-(Aminomethyl)-4-(pyridin-4-yl)pyrimidine |

| Thiols | Base, room temperature | 2-(Alkylthiomethyl)-4-(pyridin-4-yl)pyrimidine |

| Alkoxides | Aprotic solvent, reflux | 2-(Alkoxymethyl)-4-(pyridin-4-yl)pyrimidine |

| Azides | DMF, 60-80°C | 2-(Azidomethyl)-4-(pyridin-4-yl)pyrimidine |

Applications in Research

Medicinal Chemistry Applications

The structural features of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine make it particularly valuable in medicinal chemistry. Pyrimidine derivatives, in general, have shown significant pharmaceutical potential across multiple therapeutic areas . The presence of a reactive chloromethyl group provides a handle for further modification, allowing medicinal chemists to create libraries of compounds for structure-activity relationship studies.

As a Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex heterocyclic structures. Similar to how 2-(chloromethyl)-pyridothienopyrimidin-4(3H)-ones are used to create derivatives through nucleophilic substitution , 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine can be transformed into a variety of compounds with potential biological activities.

Biological Research Applications

The pyrimidine scaffold is a privileged structure in biological research, forming the backbone of nucleic acid bases and numerous pharmaceuticals. The specific arrangement of substituents in 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine allows it to serve as a probe or ligand in biochemical assays, potentially interacting with enzymes or receptors involved in disease pathways.

Biological Activity

Anticancer Properties

Pyrimidine derivatives have demonstrated significant anticancer potential, with compounds structurally related to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine showing promising activity against various cancer cell lines. For instance, similar pyrimidine derivatives have exhibited IC50 values ranging from 1.42 μM to 4.56 μM against leukemia and renal carcinoma cell lines. The mechanism of action typically involves apoptosis induction and cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Anti-inflammatory Effects

The compound also shares structural similarities with pyrimidine derivatives known to possess anti-inflammatory properties. Related compounds have been shown to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs. The electron-donating properties of substituents like the chloromethyl group appear to enhance this activity, suggesting potential anti-inflammatory applications for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine.

Table 4: Biological Activities of Selected Pyrimidine Derivatives

| Compound Type | Biological Target | Activity Range (IC50) | Cellular Effect |

|---|---|---|---|

| Pyrimidine derivatives with halomethyl substituents | Cancer cell lines | 1.42-4.56 μM | Apoptosis induction, cell cycle arrest |

| Pyrimidine analogs | COX-2 enzyme | Comparable to celecoxib | Anti-inflammatory response |

| Pyridothienopyrimidines | Antimicrobial targets | Variable | Growth inhibition |

Structure-Activity Relationships

Effect of Substituents

The biological and chemical properties of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine are significantly influenced by its substituents. The chloromethyl group at position 2 serves as an electrophilic site for nucleophilic attack, while the pyridin-4-yl group at position 4 can participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Structural Analogs

Structural modifications of the base scaffold can significantly alter the compound's properties and biological activities. For example, replacing the chloromethyl group with other functional groups or altering the position of the pyridinyl substituent would likely change the compound's reactivity and binding properties.

Table 5: Structural Analogs and Their Comparative Properties

| Structural Modification | Expected Effect on Reactivity | Potential Impact on Biological Activity |

|---|---|---|

| Bromomethyl instead of chloromethyl | Increased reactivity in nucleophilic substitutions | Potentially increased cytotoxicity |

| Pyridin-3-yl instead of pyridin-4-yl | Altered electronic distribution | Changed binding affinity to biological targets |

| Additional substituents on pyrimidine ring | Steric and electronic effects | Modified selectivity for biological targets |

Research Methods and Analytical Techniques

Characterization Methods

Characterization of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine typically employs standard analytical techniques used in organic chemistry. These include nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), infrared spectroscopy (IR), mass spectrometry, and elemental analysis . These methods provide crucial information about the compound's structure, purity, and identity.

Synthetic Monitoring Techniques

The synthesis and reactions of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine can be monitored using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). These techniques allow researchers to track reaction progress and ensure product purity.

Future Research Directions

Development of Novel Derivatives

The versatile structure of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine offers numerous opportunities for creating new derivatives with enhanced properties or specific functions. Future research could focus on systematic modification of the chloromethyl group to create libraries of compounds for screening against various biological targets.

Exploration of Biological Activities

Given the promising biological activities observed in related pyrimidine derivatives, further investigation into the specific bioactivities of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine and its derivatives is warranted. This research could potentially identify new drug candidates for cancer, inflammation, or other therapeutic areas.

Application in Materials Science

Beyond medicinal chemistry, the compound's structure suggests potential applications in materials science, particularly in the development of novel materials with unique electronic or optical properties. Research in this direction could explore the compound's utility in creating functional materials for various technological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume